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Neocryptomerin

Cytotoxicity Glioma Biflavonoid

Standard biflavonoid fractions lack regiospecificity, risking false SAR conclusions. Neocryptomerin (CAS 20931-36-6) is the validated 7-O-methyl isomer with quantifiable differentiation from hinokiflavone, cryptomerin A, and isocryptomerin. - **Target differentiation:** 1.56-fold IC50 advantage over hinokiflavone in U251 glioma; 1.86-fold HeLa selectivity. - **Mechanistic utility:** Favorable Mpro binding free energy (-13.10 kcal/mol) vs. non-binding isocryptomerin (ΔG +0.30). - **Supply:** ≥98% HPLC-verified; ideal for SAR, COVID-19 drug discovery, and cervical cancer pathway studies.

Molecular Formula C31H20O10
Molecular Weight 552.5 g/mol
Cat. No. B1638174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeocryptomerin
Molecular FormulaC31H20O10
Molecular Weight552.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)OC4=C(C5=C(C=C4O)OC(=CC5=O)C6=CC=C(C=C6)O)O)O
InChIInChI=1S/C31H20O10/c1-38-19-10-20(33)28-21(34)12-24(40-26(28)11-19)16-4-8-18(9-5-16)39-31-23(36)14-27-29(30(31)37)22(35)13-25(41-27)15-2-6-17(32)7-3-15/h2-14,32-33,36-37H,1H3
InChIKeyYEMFTKDEHYFESW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neocryptomerin Chemical Identity and Properties


Neocryptomerin (CAS 20931-36-6) is a naturally occurring C–O–C-type biflavonoid formally classified as a 7-O-methylated flavonoid dimer . Its structure comprises two flavone units linked through a phenoxy ether bridge, with a distinguishing methoxy substituent at the 7-position of one flavone moiety and a free hydroxyl at the corresponding position on the partner unit . The compound was first isolated from Podocarpus macrophyllus leaves and has subsequently been identified in multiple Selaginella species . With a molecular formula of C₃₁H₂₀O₁₀, a molecular weight of 552.5 g·mol⁻¹, and a calculated XLogP3 of 5.6, neocryptomerin presents physicochemical properties that differentiate it from the more polar, fully hydroxylated biflavonoids within its structural class .

Biflavonoid probe for cytotoxicity studies in glioma and cervical cancer cell models
7-O-methylated scaffold for biflavonoid SAR and binding-mode analysis
Natural product reference compound for regioisomer-specific antiviral Mpro screening

Why Biflavonoid Substitution Fails for Neocryptomerin


Biflavonoids sharing the same C₃₁H₂₀O₁₀ molecular formula—including hinokiflavone, cryptomerin A, and isocryptomerin—exhibit distinct regioisomeric or stereochemical arrangements that produce markedly different hydrogen-bonding networks, electrostatic surfaces, and target-binding thermodynamics . Neocryptomerin is uniquely characterized by a 7-O-methyl group on the A-ring of one flavone unit, which reduces the hydrogen-bond donor count relative to hinokiflavone and modifies the compound's hydrophobic contact footprint in protein binding pockets . Empirical cytotoxic and in silico binding data confirm that these structural differences translate into quantitative, cell-line-dependent potency gaps and divergent target engagement profiles that cannot be predicted from broader biflavonoid class behavior . Consequently, substituting neocryptomerin with a structurally related analog without explicit comparative validation risks undermining assay reproducibility and obscuring structure–activity conclusions.

! Regioisomeric biflavonoids (hinokiflavone, isocryptomerin) with same molecular formula exhibit divergent binding thermodynamics and cannot be assumed interchangeable.
! 7-O-methyl group reduces hydrogen-bond donors and shifts dominant binding forces from electrostatic to van der Waals, altering target engagement profiles.
! Substituting neocryptomerin with unmethylated or differently methylated analogs may produce non-reproducible SAR and false-negative antiviral screening results.

Neocryptomerin vs. Biflavonoid Comparators: Quantitative Evidence


U251 Glioma Cytotoxicity vs. Hinokiflavone

In a head-to-head MTT assay panel, neocryptomerin (compound 6) exhibited an IC₅₀ of 19.05 ± 1.26 µg·mL⁻¹ against U251 human glioma cells, whereas the direct structural analog hinokiflavone (compound 7) required an IC₅₀ of 29.81 ± 2.89 µg·mL⁻¹ under identical experimental conditions . This corresponds to a 1.56-fold potency advantage for neocryptomerin. Converted to molar units (MW neocryptomerin = 552.5 g·mol⁻¹), the IC₅₀ values are approximately 34.5 µM and 55.4 µM respectively.

U251 Glioma Cytotoxicity
Head-to-head
Neocryptomerin IC₅₀ 19.05 µg/mL
vs
Hinokiflavone 29.81 µg/mL
1.56-fold lower IC₅₀
Supports glioma cell-model endpoint review; lower reported IC₅₀ than hinokiflavone.
MTT assay; Zhang et al. 2012
Cytotoxicity Glioma Biflavonoid

HeLa Cervical Carcinoma Cytotoxicity vs. Hinokiflavone

Neocryptomerin displayed an IC₅₀ of 10.35 ± 0.95 µg·mL⁻¹ against HeLa cells, representing the most sensitive cell line in the tested panel . By comparison, hinokiflavone showed an IC₅₀ of 19.27 ± 0.84 µg·mL⁻¹ under identical assay conditions, yielding a 1.86-fold differential in favor of neocryptomerin. The absolute IC₅₀ of neocryptomerin in HeLa cells (10.35 µg·mL⁻¹) is also 1.84-fold lower than its own IC₅₀ in U251 cells, indicating a cell-line-specific potency gradient absent in hinokiflavone.

HeLa Cervical Carcinoma
Head-to-head
Neocryptomerin IC₅₀ 10.35 µg/mL
vs
Hinokiflavone 19.27 µg/mL
1.86-fold lower IC₅₀
Reported HeLa cell-model response context; HeLa-specific sensitivity gradient vs. hinokiflavone.
MTT assay; same batch; Zhang et al. 2012
Cytotoxicity Cervical Cancer Biflavonoid

MCF-7 Breast Cancer Cytotoxicity vs. Hinokiflavone

Against MCF-7 human breast adenocarcinoma cells, neocryptomerin exhibited an IC₅₀ of 30.09 ± 2.32 µg·mL⁻¹, maintaining a consistent potency advantage over hinokiflavone (IC₅₀ = 39.32 µg·mL⁻¹) . The 1.31-fold differential, while narrower than observed in HeLa cells, confirms that neocryptomerin is not uniformly substituting for hinokiflavone across all cancer histotypes. The rank order of sensitivity (HeLa > U251 > MCF-7 for neocryptomerin vs. HeLa > U251 ≈ MCF-7 for hinokiflavone) further underscores non-parallel cytotoxicity profiles.

MCF-7 Breast Cancer
Head-to-head
Neocryptomerin IC₅₀ 30.09 µg/mL
vs
Hinokiflavone ≈39.32 µg/mL
1.31-fold lower IC₅₀
Cell-type-dependent potency gap; both compounds show non-parallel cytotoxicity profiles.
MTT assay; same plate; Zhang et al. 2012
Cytotoxicity Breast Cancer Biflavonoid

SARS-CoV-2 Mpro Binding vs. Isocryptomerin

In a combined molecular docking and MM-PBSA molecular dynamics study of plant polyphenols targeting the SARS-CoV-2 3CLᵖʳᵒ (Mᵖʳᵒ) active site, neocryptomerin yielded a refined binding free energy (ΔG_bind) of −13.10 kcal·mol⁻¹ . By contrast, the regioisomer isocryptomerin exhibited a ΔG_bind of +0.30 kcal·mol⁻¹, indicating essentially no thermodynamically favorable binding under the same simulation protocol. Although hinokiflavone (−20.50 kcal·mol⁻¹) and amentoflavone (−20.56 kcal·mol⁻¹) achieved more favorable total ΔG_bind, the dominant contribution for neocryptomerin arose from van der Waals interactions (ΔE_vdw = −37.62 kcal·mol⁻¹), exceeding the ΔE_vdw of isocryptomerin (−7.66 kcal·mol⁻¹) by nearly 5-fold. The docking score of neocryptomerin (−9.5 kcal·mol⁻¹) was comparable to amentoflavone (−9.5 kcal·mol⁻¹).

SARS-CoV-2 Mpro Binding
Method context
Neocryptomerin ΔG_bind −13.10 kcal/mol
vs
Isocryptomerin +0.30 kcal/mol
ΔG_bind difference: 13.40 kcal/mol
Supports antiviral screening context; clear thermodynamic differentiation from non-binding regioisomer.
MM-PBSA simulation; Ma et al. 2022
Antiviral SARS-CoV-2 Molecular Dynamics

7-O-Methylation vs. Full Hydroxylation Impact

Neocryptomerin is the 7-O-methyl ether derivative of hinokiflavone at the A-ring of the 'upper' flavone unit; hinokiflavone bears a free hydroxyl at this position (4',6''-O-biapigenin) . This single methoxy-for-hydroxy substitution reduces the hydrogen-bond donor count from 5 to 4, increases calculated logP by approximately 0.5 units (XLogP3: neocryptomerin 5.6 vs. hinokiflavone ~5.2), and alters the topological polar surface area . In the SARS-CoV-2 Mᵖʳᵒ binding pocket, this methylation shifts the dominant binding contribution from electrostatic (hinokiflavone ΔE_ele = −8.45 kcal·mol⁻¹) to van der Waals (neocryptomerin ΔE_vdw = −37.62 kcal·mol⁻¹), rationalizing the differential thermodynamic signature . Cryptomerin A represents a distinct regioisomer with the methoxy group at the 4'-position of the lower flavone unit rather than the 7-position, further emphasizing that methylation position—not merely its presence—governs biological outcome .

7-O-Methylation SAR
Class-level
H-Bond Donors 5 → 4
XLogP3 shift +0.4 to +0.6
Binding mode Electrostatic → van der Waals
Methylation at 7-position defines hydrogen-bonding pharmacophore; not equivalent to fully hydroxylated analogs.
Computed properties; PubChem, NP-MRD
Structure-Activity Relationship 7-O-Methylation Biflavonoid

NSCLC Network Pharmacology vs. Isocryptomerin

An integrated network pharmacology and in silico analysis of Selaginella tamariscina constituents identified neocryptomerin among a subset of biflavonoids (together with hinokiflavone, isocryptomerin, sotetsuflavone, and cryptomerin B) that decisively contributed to the NSCLC disease network by modulating AKT1, EGFR, VEGFA, and GSK3B targets . Importantly, neocryptomerin and isocryptomerin were both retained in the final core compound set, yet their predicted target engagement profiles are non-identical owing to regioisomeric differences. This computational evidence positions neocryptomerin as a candidate NSCLC polypharmacology probe but emphasizes that the specific methylation pattern (7-O- vs. alternative regioisomer) determines which kinase nodes are preferentially engaged.

NSCLC Network Pharmacology
Data to verify
Predicted target set: AKT1, EGFR, VEGFA, GSK3B. Non-identical engagement profiles vs. isocryptomerin.
In silico target differentiation only; requires biochemical validation before interpreting polypharmacology advantage.
Network pharmacology study; no in vitro data
Network Pharmacology NSCLC Biflavonoid

Neocryptomerin Application Scenarios


Glioma Lead Discovery & Scaffold Optimization

Neocryptomerin's 1.56-fold IC₅₀ advantage over hinokiflavone in U251 glioma cells justifies its selection as a starting scaffold for medicinal chemistry campaigns targeting glioblastoma. The 7-O-methyl group provides a synthetic handle for further derivatization at the methoxy position, and the differential sensitivity pattern (U251 IC₅₀ ~34.5 µM) establishes a baseline for structure–activity relationship expansion. Procurement at ≥98% purity (HPLC-verified) is recommended for reproducible dose–response studies.

Cervical Cancer Mechanistic Studies in HeLa Cells

With the lowest absolute IC₅₀ (10.35 µg·mL⁻¹) among the three tested cancer lines and a 1.86-fold selectivity over hinokiflavone , neocryptomerin is the biflavonoid of choice for HeLa-based mechanistic investigations, including apoptosis pathway analysis, cell cycle profiling, and transcriptomic response studies. The compound's HeLa-specific potency gradient should be exploited to probe cervical-cancer-selective molecular targets.

SARS-CoV-2 Mpro Antiviral Screening

Neocryptomerin's favorable Mᵖʳᵒ binding free energy (−13.10 kcal·mol⁻¹) and extensive van der Waals contact network with active-site residues (Cys145, His41, Met165, Met49, etc.) make it a rational candidate for in vitro 3CLᵖʳᵒ inhibition assays. Its clear thermodynamic differentiation from the non-binding regioisomer isocryptomerin (ΔG_bind = +0.30 kcal·mol⁻¹) underscores the requirement to specify CAS 20931-36-6 rather than a generic 'biflavonoid fraction' when procuring for COVID-19 drug discovery programs.

Biflavonoid O-Methylation SAR Studies

As the 7-O-methyl regioisomer within the C₃₁H₂₀O₁₀ biflavonoid series, neocryptomerin serves as an essential reference compound for systematic SAR investigations of methylation position effects on cytotoxicity, target binding thermodynamics, and physicochemical properties . Comparative panels should include neocryptomerin (7-O-methyl), cryptomerin A (4'-O-methyl), hinokiflavone (fully hydroxylated), and isocryptomerin (alternative regioisomer) to deconvolute the contribution of each methylation site to biological readouts.

Application
Selection Property
Validation Focus
Glioma cell-model studies
7-O-methylated biflavonoid scaffold
Cytotoxicity dose-response profiling
Cervical cancer cell-model research
HeLa-specific sensitivity context
Apoptosis and cell cycle endpoint analysis
SARS-CoV-2 Mpro antiviral screening
Regioisomer-specific binding thermodynamics
3CLpro inhibition assay validation
Biflavonoid methylation SAR studies
Methylation position (7-O-) differentiation
Comparative cytotoxicity and binding energetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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